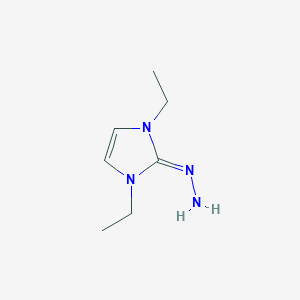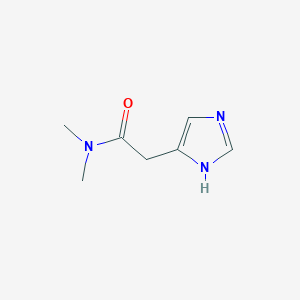
1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole: is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the five-membered ring This specific compound is characterized by the presence of diethyl groups at positions 1 and 3, and a hydrazono group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole typically involves the reaction of diethylamine with hydrazine derivatives under controlled conditions. One common method involves the cyclization of diethylamine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Amino-imidazole derivatives.
Substitution: Imidazole compounds with different alkyl or aryl groups.
Scientific Research Applications
1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with DNA and proteins, affecting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole
Uniqueness
1,3-Diethyl-2-hydrazono-2,3-dihydro-1H-imidazole is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its specific substitution pattern also allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1,3-diethylimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4/c1-3-10-5-6-11(4-2)7(10)9-8/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
FBZVXEAWEPIDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN(C1=NN)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)
